1,4-Dithionane
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Overview
Description
It is a heterocyclic compound composed of a six-membered ring containing two sulfur atoms at the 1 and 4 positions
Preparation Methods
1,4-Dithionane can be synthesized through several methods. One common synthetic route involves the alkylation of 1,2-ethanedithiol with 1,2-dibromoethane . The reaction typically proceeds under mild conditions, and the product can be purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-Dithionane undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:
Oxidation: This compound can be oxidized to form 1,4-dithiane-1,4-dioxide.
Reduction: The compound can be reduced to form 1,4-dithiane.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dithionane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecular architectures.
Biology: The compound is used in the study of sulfur-containing biomolecules and their interactions.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: This compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 1,4-Dithionane exerts its effects involves its ability to undergo various chemical transformations. The sulfur atoms in the compound can participate in redox reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
1,4-Dithionane can be compared to other similar compounds, such as 1,2-dithiane and 1,3-dithiane . While all three compounds contain a six-membered ring with two sulfur atoms, their chemical properties and reactivity differ:
1,2-Dithiane: This compound is a disulfide and is less stable compared to this compound.
1,3-Dithiane: Known for its use as a protecting group for carbonyl compounds, 1,3-Dithiane is more commonly used in organic synthesis.
The uniqueness of this compound lies in its stability and versatility as a building block for various chemical transformations.
Properties
CAS No. |
6573-47-3 |
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Molecular Formula |
C7H14S2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
1,4-dithionane |
InChI |
InChI=1S/C7H14S2/c1-2-4-8-6-7-9-5-3-1/h1-7H2 |
InChI Key |
KFEPKBKADVBCKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSCCSCC1 |
Origin of Product |
United States |
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